Spiramine A Exhibits 4.6-Fold Higher Potency for PAF-Induced Platelet Aggregation vs. Spiramine C1
In head-to-head comparative in vitro assays against platelet-activating factor (PAF)-induced rabbit platelet aggregation, Spiramine A demonstrates significantly greater potency than its structural analog Spiramine C1. Spiramine A achieves an IC50 of 6.7 μM, while Spiramine C1 requires an IC50 of 30.5 μM under comparable conditions [1]. This represents a 4.6-fold difference in inhibitory concentration.
| Evidence Dimension | Inhibition of PAF-induced rabbit platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 6.7 μM |
| Comparator Or Baseline | Spiramine C1: 30.5 ± 2.7 μM |
| Quantified Difference | 4.6-fold greater potency (lower IC50) |
| Conditions | In vitro rabbit platelet aggregation assay (Born method) induced by platelet-activating factor (PAF) |
Why This Matters
This quantitative potency advantage directly impacts the amount of compound required for in vitro studies, potentially reducing per-experiment cost and minimizing off-target effects from higher dosing.
- [1] Li, L., et al. (2002). Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. European Journal of Pharmacology, 449(1-2), 23-28. View Source
